Tolmetin sódico dihidratado

Descripción general

Descripción

Tolmetin sodium dihydrate is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly prescribed for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and juvenile rheumatoid arthritis . The compound is known for its ability to inhibit prostaglandin synthesis, which plays a crucial role in reducing inflammation and pain .

Aplicaciones Científicas De Investigación

Tolmetin sodium dihydrate has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Tolmetin sodium dihydrate primarily targets prostaglandin synthetase , also known as cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

Tolmetin inhibits prostaglandin synthetase in vitro . This interaction results in a decrease in the plasma level of prostaglandin E .

Biochemical Pathways

By inhibiting prostaglandin synthetase, tolmetin disrupts the synthesis of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature. Therefore, the inhibition of prostaglandin synthesis by tolmetin can lead to reduced inflammation, pain, and fever .

Pharmacokinetics

It is known that the drug exhibits a biphasic elimination from the plasma, consisting of a rapid phase with a half-life of one to two hours, followed by a slower phase with a half-life of about five hours .

Result of Action

The primary result of tolmetin’s action is the reduction of inflammation, pain, and fever. Studies in animals have shown that tolmetin possesses anti-inflammatory, analgesic, and antipyretic activity . In rats, tolmetin has been shown to prevent the development of experimentally induced polyarthritis and also decrease established inflammation .

Análisis Bioquímico

Biochemical Properties

Tolmetin Sodium Dihydrate interacts with enzymes such as prostaglandin synthetase, which it inhibits in vitro . This inhibition leads to a reduction in the plasma level of prostaglandin E . It can also inhibit aldo-keto reductases, a family of enzymes that catalyze the NADPH-dependent reduction of carbonyl groups in a number of important steroid, metabolic, and prostanoid molecules .

Cellular Effects

Tolmetin Sodium Dihydrate has been shown to possess anti-inflammatory, analgesic, and antipyretic activity . It prevents the development of experimentally induced polyarthritis and decreases established inflammation . It can cause serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines .

Molecular Mechanism

It is known that it inhibits prostaglandin synthetase in vitro and lowers the plasma level of prostaglandin E . This reduction in prostaglandin synthesis may be responsible for its anti-inflammatory action .

Temporal Effects in Laboratory Settings

Tolmetin Sodium Dihydrate is rapidly and almost completely absorbed with peak plasma levels being reached within 30-60 minutes after an oral therapeutic dose

Dosage Effects in Animal Models

In animal models, Tolmetin Sodium Dihydrate has shown to possess anti-inflammatory, analgesic, and antipyretic activity

Metabolic Pathways

Tolmetin Sodium Dihydrate is involved in the metabolism of arachidonic acid, where it inhibits the enzyme prostaglandin synthetase, leading to a reduction in the synthesis of prostaglandins .

Transport and Distribution

Given its rapid absorption and its interaction with enzymes such as prostaglandin synthetase, it is likely that it is widely distributed within the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tolmetin sodium dihydrate is synthesized through a series of chemical reactions starting from 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetic acid. The synthesis involves the following steps:

Acylation: The starting material undergoes acylation to introduce the benzoyl group.

Cyclization: The acylated intermediate is then cyclized to form the pyrrole ring.

Sodium Salt Formation: The final step involves the conversion of the free acid to its sodium salt form, resulting in tolmetin sodium dihydrate.

Industrial Production Methods

Industrial production of tolmetin sodium dihydrate typically involves large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for high yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Types of Reactions

Tolmetin sodium dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert tolmetin sodium dihydrate to its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Comparación Con Compuestos Similares

Similar Compounds

Indomethacin: Another NSAID with similar anti-inflammatory properties but different side effect profiles.

Ibuprofen: A widely used NSAID with a similar mechanism of action but differing in potency and duration of action.

Naproxen: Known for its longer half-life compared to tolmetin sodium dihydrate.

Uniqueness

Tolmetin sodium dihydrate is unique in its specific inhibition of prostaglandin synthesis without significant stimulation of the adrenal or pituitary glands. This makes it a valuable option for patients who may experience adverse effects from other NSAIDs .

Propiedades

Número CAS |

64490-92-2 |

|---|---|

Fórmula molecular |

C15H17NNaO4 |

Peso molecular |

298.29 g/mol |

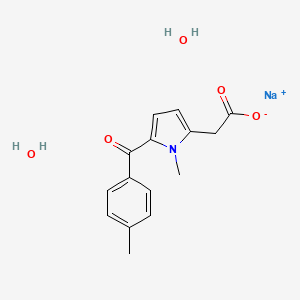

Nombre IUPAC |

sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate |

InChI |

InChI=1S/C15H15NO3.Na.H2O/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;;/h3-8H,9H2,1-2H3,(H,17,18);;1H2 |

Clave InChI |

PGMIDEIKDYVQRS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].O.O.[Na+] |

SMILES isomérico |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].O.O.[Na+] |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O.O.[Na] |

Apariencia |

White to light yellow crystalline powder. |

| 64490-92-2 | |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

26171-23-3 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Tolmetin, McN-2559, Tolectin sdoium; McN-2559-21-98; McN 2559 21 98; McN25592198, McN 2559, McN2559 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)